2-(4-FLUORO-2-TRIFLUOROMETHYL-PHENYL)-1H-IMIDAZOLE
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Overview
Description
2-(4-Fluoro-2-trifluoromethyl-phenyl)-1H-imidazole is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-trifluoromethyl-phenyl)-1H-imidazole typically involves the reaction of 4-fluoro-2-trifluoromethyl-phenyl isocyanate with imidazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from room temperature to reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-trifluoromethyl-phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or tetrahydrofuran at room temperature.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution can result in the replacement of the fluorine atom or trifluoromethyl group with other functional groups.
Scientific Research Applications
2-(4-Fluoro-2-trifluoromethyl-phenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-trifluoromethyl-phenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorine atom and trifluoromethyl group enhances the compound’s ability to form strong interactions with its targets, thereby increasing its potency and selectivity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-2-(trifluoromethyl)phenyl isothiocyanate
- 4-Fluoro-2-(trifluoromethyl)phenol
Uniqueness
2-(4-Fluoro-2-trifluoromethyl-phenyl)-1H-imidazole is unique due to the combination of its fluorinated phenyl ring and imidazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the imidazole ring provides a versatile platform for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C10H6F4N2 |
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Molecular Weight |
230.16 g/mol |
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C10H6F4N2/c11-6-1-2-7(9-15-3-4-16-9)8(5-6)10(12,13)14/h1-5H,(H,15,16) |
InChI Key |
PTHOQBQEQGOIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C2=NC=CN2 |
Origin of Product |
United States |
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